Benzyl N-[1-(4-bromophenyl)ethyl]carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWRQFRIPSXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Stereoselective Synthesis Strategies for Benzyl (B1604629) N-[1-(4-bromophenyl)ethyl]carbamate
The primary challenge in synthesizing Benzyl N-[1-(4-bromophenyl)ethyl]carbamate lies in controlling the stereochemistry at the chiral center of the 1-(4-bromophenyl)ethyl moiety. Various strategies have been developed to achieve high levels of stereoselectivity.
Chiral Auxiliary and Asymmetric Catalysis Approaches
The use of chiral auxiliaries is a classical yet effective method for inducing stereoselectivity. researchgate.net These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org For the synthesis of enantiomerically enriched amines, which are precursors to the target carbamate (B1207046), chiral auxiliaries like pseudoephedrine or oxazolidinones can be employed. nih.gov
A more contemporary and efficient approach is asymmetric catalysis, particularly dynamic kinetic resolution (DKR). DKR combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. wikipedia.org The dynamic kinetic resolution of racemic 1-phenylethylamine, an analogue of the required precursor, has been successfully achieved using a combination of an enzyme for the resolution step and a metal catalyst for the racemization. beilstein-journals.orgresearchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) can be used for the stereoselective acylation of the amine, while a ruthenium-based catalyst, such as a Shvo catalyst, can facilitate the racemization of the unreacted amine. beilstein-journals.org This methodology is directly applicable to the synthesis of an enantiomerically pure N-acylated precursor, which can then be converted to the target benzyl carbamate.
A plausible reaction scheme for the dynamic kinetic resolution of (±)-1-(4-bromophenyl)ethylamine is depicted below: Racemic 1-(4-bromophenyl)ethylamine is subjected to a racemization catalyst (e.g., a ruthenium complex) and a lipase (e.g., CALB) in the presence of an acyl donor. The lipase selectively acylates one enantiomer of the amine, while the other enantiomer is continuously racemized, leading to a high yield of the single enantiomeric acylated product.
| Catalyst System | Acyl Donor | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ru-catalyst & CALB | Isopropyl acetate | 70 | >95 | >99 | beilstein-journals.orgresearchgate.net |
| Ru-catalyst & CALB | Ethyl methoxyacetate | 70-100 | >90 | >99 | beilstein-journals.orgresearchgate.net |
Diastereoselective and Enantioselective Routes via Organolithium Intermediates
Organolithium reagents can be employed in the stereoselective synthesis of the precursor amine, 1-(4-bromophenyl)ethylamine. One strategy involves the diastereoselective addition of an organolithium reagent to a chiral imine or imine equivalent derived from 4-bromoacetophenone. The use of a chiral auxiliary on the nitrogen atom of the imine can effectively control the facial selectivity of the nucleophilic attack. acs.org
For example, a chiral sulfinylimine, derived from the condensation of 4-bromoacetophenone and a chiral sulfinamide, can undergo diastereoselective addition of an organolithium reagent. Subsequent removal of the sulfinyl group would yield the enantiomerically enriched amine. The stereochemical outcome is often rationalized by the formation of a six-membered ring transition state involving the lithium cation, the imine nitrogen, and the sulfinyl oxygen.
Alternatively, the asymmetric addition of organolithium reagents to achiral imines can be achieved using a chiral ligand to control the stereochemistry. While less common for this specific transformation, this approach is a powerful tool in asymmetric synthesis.
Metal-Free Stereoselective Condensation Reactions
Recent advancements in organocatalysis have led to the development of metal-free stereoselective reactions. researchgate.net For the synthesis of chiral amines and their derivatives, chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts. These catalysts can activate imines towards nucleophilic attack and create a chiral environment, thus inducing enantioselectivity.
A plausible metal-free approach for the synthesis of the precursor amine would involve the reductive amination of 4-bromoacetophenone using a chiral Brønsted acid catalyst and a suitable reducing agent like a Hantzsch ester. The chiral catalyst would protonate and activate the intermediate imine, guiding the hydride transfer to one face of the molecule, leading to the desired enantiomer of the amine.
Multicomponent Reaction (MCR) Strategies for Carbamate Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to complex molecules. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of N-protected amino acid derivatives. wikipedia.orgnih.gov
While a direct four-component Ugi reaction to form this compound is not straightforward, a modified Ugi reaction could be envisioned. For instance, the reaction of 4-bromobenzaldehyde, benzylamine, a carboxylic acid, and an isocyanide would yield an α-acylamino amide. Subsequent modifications would be necessary to arrive at the target structure.
A more direct, albeit still indirect, approach would be to utilize a bifunctional component in an Ugi reaction. For example, using 1-(4-bromophenyl)ethylamine as the amine component, along with an aldehyde, a carboxylic acid, and an isocyanide, would lead to a complex amide product. The stereochemistry of the starting amine would be retained in the product.
The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, typically yields α-acyloxy amides. nih.gov Its direct application to the synthesis of the target carbamate is not immediately apparent.
Optimization of Reaction Conditions for Improved Yield and Selectivity
The classical method for synthesizing carbamates is the Schotten-Baumann reaction, which involves the reaction of an amine with a chloroformate in the presence of a base. organic-chemistry.orgwikipedia.org The optimization of this reaction is crucial for achieving high yields and selectivity, especially when dealing with chiral and potentially sensitive substrates.
For the synthesis of this compound, (S)- or (R)-1-(4-bromophenyl)ethylamine would be reacted with benzyl chloroformate. Key parameters for optimization include the choice of base, solvent, temperature, and the rate of addition of the reagents.
| Parameter | Variation | Effect on Yield and Selectivity | Reference |
| Base | NaOH, K2CO3, Pyridine (B92270), Triethylamine (B128534) | The choice of base is critical to neutralize the HCl byproduct without promoting side reactions. An organic base like pyridine or triethylamine can also act as a catalyst. | organic-chemistry.orgjk-sci.com |
| Solvent | Dichloromethane, THF, Toluene (B28343), Biphasic (water/organic) | The solvent affects the solubility of reactants and can influence the reaction rate and selectivity. A two-phase system often helps to sequester the HCl byproduct in the aqueous phase. | nih.govrsc.org |
| Temperature | 0 °C to room temperature | Lower temperatures are often preferred to minimize side reactions and potential racemization. | jk-sci.comcam.ac.uk |
| Addition Rate | Slow, dropwise addition | Slow addition of the chloroformate can help to control the exothermicity of the reaction and prevent the formation of ureas as byproducts. | cam.ac.uk |
Solvent Effects on Reaction Outcomes
The choice of solvent can have a profound impact on the stereoselectivity of a reaction. rsc.org In the context of carbamate formation, the solvent can influence the conformation of the reactants and transition states, as well as the aggregation state of organometallic reagents if they are used. researchgate.net
In reactions involving organolithium intermediates, coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation, potentially leading to a more reactive "ate" complex and influencing the diastereoselectivity of the addition to an imine. In contrast, non-coordinating solvents like toluene may favor a more organized, cyclic transition state, which can also lead to high levels of stereocontrol.
For enzymatic resolutions, the solvent must be compatible with the enzyme's activity and stability. Often, non-polar organic solvents are used to minimize enzyme denaturation and can also influence the enantioselectivity of the enzymatic transformation. In the dynamic kinetic resolution of 1-phenylethylamine, for example, the choice of solvent and acyl donor are critical for achieving high enantiomeric excess. beilstein-journals.orgresearchgate.net
Mechanistic Elucidation of Formation Pathways
Understanding the precise sequence of bond-forming and breaking events is fundamental to optimizing reaction conditions and controlling product selectivity. The formation of this compound can proceed through different mechanisms depending on the chosen synthetic route.
The identification of transient species, or reaction intermediates, provides a snapshot of the reaction's progress. In the classic Schotten-Baumann pathway, the reaction proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.in The initial step is the nucleophilic attack of the nitrogen atom of 1-(4-bromophenyl)ethylamine on the electrophilic carbonyl carbon of benzyl chloroformate. This leads to the formation of a tetrahedral intermediate . iitk.ac.inchemistnotes.com This intermediate is unstable and collapses by expelling the chloride ion, while a proton is removed by the base, to yield the final carbamate product. chemistnotes.combyjus.com
In sustainable routes utilizing CO₂, the mechanism involves different intermediates. The reaction of an amine with CO₂ first forms a carbamic acid species. psu.edu In routes that proceed via an alcohol and an alkyl halide, this carbamic acid is then deprotonated by a base (like Cs₂CO₃) to form a carbamate anion, which is subsequently alkylated. acs.org In catalytic systems like those using CeO₂, it has been suggested that the reaction may proceed through the formation of an intermediate like dimethyl carbonate (when methanol (B129727) is the solvent), which then reacts with the amine. rsc.orgfao.org
A third distinct pathway, starting from Boc-protected amines, is proposed to involve the in-situ generation of an isocyanate intermediate . rsc.org This isocyanate is then trapped by an alcohol to furnish the corresponding carbamate. rsc.org
Table 2: Key Intermediates in Different Synthetic Pathways
| Synthetic Pathway | Starting Materials | Proposed Key Intermediate | Reference |
|---|---|---|---|
| Schotten-Baumann | Amine + Benzyl Chloroformate | Tetrahedral Adduct | iitk.ac.inchemistnotes.com |
| CO₂ Fixation | Amine + CO₂ + Alcohol | Carbamic Acid / Carbamate Anion | psu.eduacs.org |
| From Boc-Amine | Boc-Amine + Alcohol | Isocyanate | rsc.org |
Isotopic labeling is a powerful technique for unequivocally tracing the path of atoms through a reaction mechanism. numberanalytics.com For carbamate synthesis, particularly via CO₂ incorporation, labeling studies using carbon isotopes (¹¹C, ¹³C, or ¹⁴C) have been instrumental. cea.frunipi.it By using labeled [¹³C]CO₂, researchers can use ¹³C NMR spectroscopy to monitor the reaction, confirm the incorporation of CO₂ into the carbamate backbone, and study the equilibrium between the amine, CO₂, and the carbamic acid intermediate. osti.gov
Such studies provide definitive proof that the carbon atom of the carbonyl group in the final carbamate originates from CO₂. unipi.it This methodology is not only crucial for mechanistic elucidation but also vital for developing radiolabeled compounds for use in pharmaceutical research, such as in positron emission tomography (PET) using ¹¹C or in metabolic studies using ¹⁴C. cea.fr A general strategy involves the direct incorporation of labeled CO₂ into a precursor molecule, offering a direct, cost-effective, and sustainable labeling method. unipi.it
Table 3: Isotopic Labeling in Carbamate Synthesis Studies
| Isotope | Technique | Mechanistic Insight | Reference |
|---|---|---|---|
| ¹³C | NMR Spectroscopy | Elucidation of carbamate structure and reaction equilibria with CO₂. | osti.gov |
| ¹¹C, ¹³C, ¹⁴C | Radiosynthesis / Mass Spectrometry | Confirms direct incorporation of CO₂ into the carbamate structure. | cea.frunipi.it |
For a chiral molecule like this compound, controlling the stereochemistry is paramount. This is achieved in stereocontrolled reactions, such as the kinetic resolution of the parent amine, where one enantiomer reacts faster than the other. The origin of this selectivity lies in the differing energies of the diastereomeric transition states.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing these transition states. mdpi.com In the context of a non-enzymatic kinetic resolution using a chiral acylation catalyst, the catalyst, amine, and acylating agent form a transient, diastereomeric complex at the transition state. The stereochemical outcome is determined by the energy difference between the (R)-amine complex and the (S)-amine complex. The lower energy transition state leads to the major product enantiomer.
Mechanistic investigations into related stereoselective reactions have highlighted the importance of non-covalent interactions, such as hydrogen bonding, in stabilizing the preferred transition state. acs.org For instance, in reactions involving chiral thiourea (B124793) catalysts, multiple hydrogen bonds can create a highly ordered supramolecular complex, effectively shielding one face of the nucleophile and directing the approach of the electrophile. acs.org In the stereodivergent synthesis of carbamates from epoxides and CO₂, the stereochemical control is exerted through the trapping of specific trans-configured oligo/polycarbonate intermediates, showcasing an unusual form of stereocontrol. nih.gov While a specific transition state analysis for this compound is not detailed in the literature, these analogous systems provide a robust framework for understanding how the precise three-dimensional arrangement of atoms and molecules at the moment of reaction dictates the final stereochemistry of the product.
Sophisticated Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For Benzyl (B1604629) N-[1-(4-bromophenyl)ethyl]carbamate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.
In the ¹H NMR spectrum, the protons of the ethyl group, the benzylic protons, and the aromatic protons of both the 4-bromophenyl and benzyl groups would exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the carbamate (B1207046) linkage often appears as a broad signal, and its chemical shift can be concentration and solvent-dependent. jove.comlibretexts.org The hydrogens on the carbon adjacent to the nitrogen are expected to appear in the range of δ 2.3-3.0 ppm due to the deshielding effect of the nitrogen atom. libretexts.org
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum. Carbons directly attached to the nitrogen atom in amines generally appear in the δ 30-65 ppm range. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzyl N-[1-(4-bromophenyl)ethyl]carbamate
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 1.4 - 1.6 | 20 - 25 |
| Methine (CH) | 4.8 - 5.0 | 50 - 55 |
| Benzylic (CH₂) | 5.0 - 5.2 | 65 - 70 |
| Aromatic (C₆H₄Br) | 7.2 - 7.5 | 120 - 145 |
| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 138 |
| Carbonyl (C=O) | - | 155 - 158 |
| Amine (NH) | 5.0 - 6.0 | - |
| Note: These are predicted values and can vary based on solvent and experimental conditions. |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity between adjacent protons, for instance, within the ethyl group.
HSQC provides correlations between protons and their directly attached carbons (¹H-¹³C), which is invaluable for assigning the carbon signals based on the already assigned proton spectrum. youtube.com
HMBC shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire molecular framework, including the connection between the benzyl group, the carbamate linkage, and the 1-(4-bromophenyl)ethyl moiety. youtube.com
These techniques are particularly sensitive for evaluating the higher-order structural integrity of molecules. nih.gov For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR can be used to determine enantiomeric purity.
Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of molecules in their crystalline state, providing information that is complementary to solution-state NMR and X-ray diffraction. wustl.eduamericanpharmaceuticalreview.com This is particularly important for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Cross-polarization magic-angle spinning (CP-MAS) experiments are typically used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the signals in the solid state. researchgate.netresearchgate.netnih.gov
ssNMR can be used to:
Identify the number of crystallographically independent molecules in the unit cell.
Characterize intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups.
Study molecular dynamics in the solid state.
For instance, in the study of other carbamates, ssNMR has been used to identify the formation of carbamate species in solid amine sorbents for CO₂ capture. wustl.eduresearchgate.net
Single-Crystal X-Ray Diffraction Analysis for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.netmdpi.comresearchgate.net For a chiral compound like this compound, this technique can unambiguously determine its absolute configuration (R or S at the chiral center), provided a suitable single crystal can be grown.
The analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the calculation of the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. The key information obtained from a single-crystal X-ray structure determination includes:
Bond lengths, bond angles, and torsion angles: These parameters define the precise geometry of the molecule in the solid state. For example, in a related compound, Benzyl N-(4-pyridyl)carbamate, the crystal structure revealed specific bond lengths and angles for the carbamate group. nih.govresearchgate.net
Molecular conformation: The three-dimensional shape of the molecule in the crystal lattice, including the relative orientations of the phenyl and bromophenyl rings.
Intermolecular interactions: The packing of molecules in the crystal is determined by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For carbamates, hydrogen bonding involving the N-H and C=O groups is a common feature that influences the crystal packing. nih.govresearchgate.net
Absolute configuration: For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute stereochemistry.
Table 2: Representative Crystallographic Data for a Carbamate Compound (Benzyl N-(4-pyridyl)carbamate)
| Parameter | Value | Reference |
| Crystal system | Monoclinic | nih.govresearchgate.net |
| Space group | P2₁/c | nih.govresearchgate.net |
| a (Å) | 11.9439 (5) | nih.govresearchgate.net |
| b (Å) | 13.2120 (6) | nih.govresearchgate.net |
| c (Å) | 14.6574 (7) | nih.govresearchgate.net |
| β (°) | 98.418 (4) | nih.govresearchgate.net |
| Volume (ų) | 2288.06 (18) | nih.govresearchgate.net |
| Z | 8 | nih.govresearchgate.net |
| Note: This data is for an analogous compound and serves as an example of the type of information obtained from single-crystal X-ray diffraction. |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This allows for the determination of the elemental formula of the molecular ion and its fragments, as the exact mass of an ion is unique to its elemental composition. For this compound (C₁₆H₁₆BrNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed. This provides detailed structural information and helps to confirm the connectivity of the different parts of the molecule.
Common fragmentation pathways for carbamates include:
Cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (m/z 91).
Loss of the benzyl group.
Fragmentation of the ethyl group.
Cleavage of the N-C bond of the carbamate.
The presence of a bromine atom would result in characteristic isotopic patterns for any fragment containing it, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. hpst.cznih.govnih.gov
For example, studies on other carbamates have shown that collisionally activated daughter ion spectra exhibit structure-specific fragmentations that are useful for identification. nih.gov The analysis of fifteen different carbamate pesticides by LC-MS/MS showed a characteristic neutral loss of CH₃NCO (-57 Da) for some compounds. nih.gov
Vibrational Spectroscopy (Raman and Infrared) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and analyzing the bonding framework of this compound. These methods probe the quantized vibrational energy levels of the molecule, with each peak in the spectrum corresponding to a specific molecular motion, such as stretching, bending, or rocking of chemical bonds.
The analysis of this compound's vibrational spectra is based on the identification of characteristic group frequencies. The key functional groups present are the carbamate moiety (-NH-C(=O)-O-), the phenyl and 4-bromophenyl rings, and the aliphatic C-H bonds.
Key Vibrational Modes for this compound:
Carbamate Group Vibrations: The carbamate linkage is a central feature of the molecule and gives rise to several distinct and intense absorption bands. The N-H stretching vibration typically appears as a sharp band in the 3450-3250 cm⁻¹ region. rsc.org The most prominent carbamate vibration is the carbonyl (C=O) stretch, known as the Amide I band, which is expected to be very intense in the IR spectrum, typically appearing around 1740-1680 cm⁻¹. rsc.orgacs.org Supporting this, studies on related benzyl carbamates show strong C=O stretching absorptions between 1713 cm⁻¹ and 1694 cm⁻¹. rsc.org The C-N stretching vibration, coupled with N-H bending (Amide II band), is generally found in the 1620-1500 cm⁻¹ range. rsc.org Furthermore, the C-O stretching vibrations of the carbamate ester are also characteristic. rsc.orgresearchgate.net
Aromatic Ring Vibrations: Both the benzyl and 4-bromophenyl rings exhibit characteristic vibrations. The aromatic C-H stretching modes are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually appear as a series of bands in the 1610-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings influences the exact position and intensity of these peaks. The para-substituted 4-bromophenyl group will show characteristic out-of-plane (OOP) C-H bending vibrations in the 850-800 cm⁻¹ region of the IR spectrum, which are often strong and diagnostically useful. rasayanjournal.co.in
C-Br Bond Vibration: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. This peak can be useful for confirming the presence of the bromo-substituent on the phenyl ring.
Aliphatic C-H Vibrations: The ethyl bridge and the benzylic CH₂ group will show aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ region. C-H bending and rocking modes for these groups will be found at lower wavenumbers, typically between 1470 cm⁻¹ and 1350 cm⁻¹.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to provide a more detailed assignment of vibrational modes. rasayanjournal.co.inscirp.orgresearchgate.net Such calculations on similar molecules have shown a good match between computed and experimental spectra, aiding in the precise assignment of complex vibrational bands. scirp.orgnih.gov
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Carbamate (Amine) | 3450 - 3250 | Medium - Strong |
| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Medium - Weak |
| Aliphatic C-H Stretch | Ethyl, Benzyl CH/CH₂/CH₃ | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | Carbamate (Urethane) | 1740 - 1680 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Carbamate | 1620 - 1500 | Medium - Strong |
| Aromatic C=C Stretch | Phenyl Rings | 1610 - 1450 | Medium - Weak |
| Para-substituted Ring OOP Bend | 4-Bromophenyl | 850 - 800 | Strong |
| C-O Stretch | Carbamate (Ester) | 1300 - 1000 | Strong |
| C-Br Stretch | Bromophenyl | 600 - 500 | Medium |
Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Circular Dichroism)
The presence of a stereocenter at the alpha-carbon of the 1-(4-bromophenyl)ethyl moiety means that this compound exists as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the primary technique for investigating the stereochemistry of such chiral molecules. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not produce a CD signal.
For this compound, a non-zero CD spectrum would unequivocally confirm its chiral nature. The spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions associated with the molecule's chromophores within the chiral environment. The principal chromophores in this molecule are the benzyl and 4-bromophenyl aromatic rings, as well as the carbamate group. acs.org
The electronic transitions of these chromophores (e.g., π → π* transitions of the aromatic rings and n → π* transition of the carbamate carbonyl) will give rise to distinct bands in the CD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration at the stereocenter. nih.gov According to empirical rules and theoretical calculations, the (R)-enantiomer will produce a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum.
CD spectroscopy can also provide insight into the molecule's conformational preferences in solution. nih.gov Because the rotational freedom around the various single bonds can lead to different spatial arrangements of the chromophores, the resulting CD spectrum is an average of all populated conformations. nih.gov Studies on other chiral benzylic carbamates have demonstrated that the chiral environment can be effectively probed using CD, allowing for correlations between the observed spectra and the molecule's three-dimensional structure. acs.orgbeilstein-journals.org
In advanced applications, gas-phase CD spectroscopy can be used to study the intrinsic chirality of isolated molecules, free from solvent effects, providing conformation-specific data. nih.govrsc.org By comparing the experimentally measured CD spectrum of a purified enantiomer with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) configurations, the absolute stereochemistry of the molecule can be unambiguously assigned. The precursor, 1-(4-bromophenyl)ethylamine, is a well-known chiral building block, and its (R) and (S) forms are commercially available, facilitating the synthesis of enantiomerically pure this compound for such detailed chiroptical analysis. chemimpex.comtcichemicals.com
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Confirms the presence of chirality. The spectrum is unique to the enantiomer. |
| Determines absolute configuration. | By comparing the experimental spectrum to theoretical predictions for the (R) and (S) configurations, the absolute stereochemistry can be assigned. | |
| Probes molecular conformation. | The sign and magnitude of the Cotton effects are sensitive to the spatial arrangement of the chromophores (phenyl rings, carbamate), providing insight into the preferred solution-phase conformation. |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron wavefunction, DFT provides a computationally tractable method to explore molecular properties. For carbamates, including benzyl (B1604629) N-[1-(4-bromophenyl)ethyl]carbamate, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G(d), 6-311+G(d,p)), are employed to optimize molecular geometries and compute electronic properties. scirp.org These calculations are fundamental to understanding the compound's stability and reactivity. For instance, studies on similar carbamate (B1207046) structures have shown that DFT methods, particularly with the B3LYP functional, are effective in describing atomic charges and molecular volumes. scirp.org
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller HOMO-LUMO gap suggests higher reactivity.
For a related compound, ethyl (4-bromophenyl) carbamate, FMO analysis has been performed using different levels of theory. scirp.org The HOMO is typically localized on the electron-rich aromatic ring and the carbamate group, while the LUMO is distributed over the phenyl ring and the carbonyl group. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the energies of these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Similar Carbamate
| Parameter | Value (eV) |
| EHOMO | -8.7169 |
| ELUMO | -0.0230 |
| Energy Gap (ΔE) | 8.6939 |
| Ionization Potential (I) | 8.7169 |
| Electron Affinity (A) | 0.0230 |
| Electronegativity (χ) | 4.3699 |
| Chemical Hardness (η) | 4.3469 |
| Chemical Softness (S) | 0.2300 |
| Electrophilicity Index (ω) | 2.1953 |
Data adapted from studies on similar carbamate structures. The specific values for Benzyl N-[1-(4-bromophenyl)ethyl]carbamate may vary.
Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the carbonyl group and the bromine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group and the protons on the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The distribution of electrostatic potential is significantly influenced by the through-space effects of the substituents on the benzene (B151609) ring. nih.gov The presence of the bromine atom, an electron-withdrawing group, will impact the electrostatic potential of the ipso carbon on the phenyl ring. walisongo.ac.id
Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound.
A conformational search can be performed using methods like the mixed torsional/low-mode sampling method, often employing force fields such as OPLS-2005. nih.gov This approach generates a multitude of low-energy conformations. Subsequent geometry optimization of these conformations using DFT can then identify the most stable structures. nih.gov For carbamates, the planarity of the carbamate group (O-C-N) is a key structural feature, and rotations around the adjacent single bonds lead to different conformers. nih.gov While specific dihedral angles for this compound are not detailed in the provided results, studies on similar carbamates have noted that while bond angles are well-predicted by methods like Hartree-Fock (HF), a full conformational analysis is necessary to determine the lowest energy dihedral angles. scirp.org
Prediction of Spectroscopic Properties and Experimental Validation
Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.
For related carbamates, vibrational frequencies have been calculated using DFT and HF methods. scirp.org The calculated frequencies are often scaled to improve agreement with experimental IR spectra. Studies have shown that the HF/6-31+G(d) level of theory can provide a good balance between accuracy and computational cost for predicting the vibrational frequencies of similar carbamates. scirp.org For instance, key vibrational modes for carbamates include the N-H stretch, C=O stretch, and C-N stretch.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Carbamate
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H Stretch | 3450 | 3320 |
| C=O Stretch | 1720 | 1690 |
| C-N Stretch | 1250 | 1230 |
Data is illustrative and based on general findings for carbamates. Specific values for the title compound may differ.
Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the synthesized compound. mdpi.com
Reaction Pathway Modeling and Activation Energy Calculations
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and developing new synthetic routes. Computational chemistry allows for the modeling of reaction pathways and the calculation of activation energies, providing insights into the kinetics and thermodynamics of a reaction.
The synthesis of carbamates can proceed through various pathways, including the reaction of an amine with a chloroformate or the reaction of an amine with carbon dioxide followed by an electrophile. organic-chemistry.orgnih.gov The formation of carbamates from amines and CO2 involves a reversible reaction, and the mechanism can be influenced by factors such as pH. nih.gov Computational studies on the reaction of amines with CO2 have elucidated the role of different species like carbonic acid and bicarbonate in the reaction mechanism. nih.gov
For the synthesis of this compound, reaction pathway modeling could be used to investigate the transition states and intermediates involved in its formation. Calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways would help in identifying the most favorable reaction mechanism.
Solvent Effects Modeling and Solvation Energy Calculations
The solvent can have a profound effect on the conformation, reactivity, and properties of a molecule. Computational models can account for solvent effects through either explicit or implicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. nih.gov
For carbamates, solvation can influence their conformational preferences. nih.gov Calculations of molecular volume in both the gas phase and in a solvated environment (using PCM) have shown that the molecular volume can be higher in the solvated state for some computational methods. scirp.org The study of solvent effects is also critical in understanding reaction mechanisms, as the stability of reactants, transition states, and products can be significantly altered by the solvent. For example, the condensation of benzyl carbamate with glyoxal (B1671930) has been shown to be highly dependent on the solvent used. mdpi.com
Chemical Reactivity, Transformation, and Derivatization Studies
Reactions at the Carbamate (B1207046) Moiety
The carbamate functional group in Benzyl (B1604629) N-[1-(4-bromophenyl)ethyl]carbamate is a key site for chemical transformations, including hydrolysis, solvolysis, and various functional group interconversions.
The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution. These mechanisms include acid-catalyzed, neutral, and alkaline hydrolysis clemson.eduresearchgate.net. The specific pathway and rate of hydrolysis for Benzyl N-[1-(4-bromophenyl)ethyl]carbamate would be influenced by the electronic and steric effects of the 1-(4-bromophenyl)ethyl and benzyl groups.
Under acidic conditions, the reaction is catalyzed by protons, leading to the cleavage of the carbamate bond. In neutral or alkaline conditions, the hydrolysis can proceed via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a nucleophile (water or hydroxide ion) attacks the carbonyl carbon of the carbamate scielo.br. For secondary carbamates, an elimination mechanism can also be operative, particularly under basic conditions if there is a good leaving group scielo.br.
Table 1: General Mechanisms of Carbamate Hydrolysis
| pH Condition | Predominant Mechanism | Key Features |
| Acidic (pH < 4) | Acid-Catalyzed Hydrolysis | Protonation of the carbonyl oxygen activates the carbamate for nucleophilic attack by water. |
| Neutral (pH 4-7) | BAc2 or Neutral Hydrolysis | Involves nucleophilic attack of water on the carbonyl carbon. Can be slow for stable carbamates. |
| Alkaline (pH > 7) | BAc2 or Elimination | Hydroxide ion acts as a potent nucleophile in the BAc2 pathway. Elimination can occur depending on the substrate structure. |
Functional Group Interconversions
The carbamate moiety of this compound can be converted into other functional groups, providing pathways for the synthesis of new derivatives.
One of the most common transformations is the cleavage of the carbamate to yield the corresponding amine, 1-(4-bromophenyl)ethylamine. This deprotection can be achieved under various conditions, including acid or base hydrolysis, or through reductive methods. For benzyl carbamates (Cbz group), catalytic hydrogenation is a standard and mild method for cleavage, yielding the free amine, toluene (B28343), and carbon dioxide acs.org. Other methods for Cbz group removal include treatment with strong acids or Lewis acids researchgate.net. More recent methods involve the use of reagents like 2-mercaptoethanol in the presence of a base, which can be advantageous for substrates with sensitive functionalities organic-chemistry.org.
The carbamate can also be transformed into a urea derivative through reaction with an amine. This transformation can be catalyzed by various reagents, including zirconium(IV) compounds acs.org. The reaction of amines with reactive carbamates, such as isopropenyl carbamates, can lead to the irreversible formation of ureas commonorganicchemistry.com. Additionally, direct conversion of carbamates to ureas can be achieved, obviating the need for deprotection and subsequent activation steps acs.org.
Furthermore, the carbamate can undergo transesterification in the presence of an alcohol and a suitable catalyst to form a different carbamate ester rsc.org. The kinetics of such reactions are influenced by the structure of the alcohol and the substituents on the aryl group of the carbamate rsc.org.
Table 2: Potential Functional Group Interconversions of the Carbamate Moiety
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Carbamate | H2, Pd/C or HBr/Acetic Acid | Amine |
| Carbamate | Amine, Catalyst (e.g., Zr(IV)) | Urea |
| Carbamate | Alcohol, Catalyst | Different Carbamate |
Reactions Involving the Bromophenyl Ring
The bromophenyl ring of this compound is susceptible to reactions typical of substituted aromatic compounds, including metalation and substitution reactions.
Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings ortho to a directing metalation group (DMG) wikipedia.orguwindsor.cabaranlab.org. The carbamate and related amide functionalities are known to be effective DMGs. In the case of N-aryl amides and carbamates, the carbonyl oxygen can coordinate to a strong base, typically an organolithium reagent, facilitating deprotonation at the adjacent ortho position on the aromatic ring researchgate.netscispace.com.
For this compound, the carbamate nitrogen is attached to the chiral benzylic carbon and not directly to the bromophenyl ring. Therefore, the carbamate group itself would not directly act as a DMG for the bromophenyl ring. However, if the molecule were an O-aryl carbamate, the carbamate would be a potent DMG uwindsor.ca. In the context of the given structure, DoM strategies would be more relevant if applied to a precursor or a derivative where a suitable DMG is present on the bromophenyl ring.
It is important to note that in the presence of a bromine substituent, a competing reaction, metal-halogen exchange, can occur and is often faster than directed lithiation for bromoarenes uwindsor.ca. This would lead to the formation of an aryllithium species at the position of the bromine atom, which can then be reacted with various electrophiles.
The bromophenyl ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr) : Aryl halides like the bromophenyl moiety are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (in this case, the bromine atom) libretexts.orglibretexts.org. The ethylcarbamate group is not a strong electron-withdrawing group. Therefore, SNAr reactions on this compound are expected to be challenging under standard conditions. However, under forcing conditions or via alternative mechanisms such as the benzyne mechanism with a very strong base, nucleophilic substitution might be possible masterorganicchemistry.comyoutube.com.
Stereochemical Stability and Epimerization Investigations
The stereocenter at the benzylic carbon in this compound is a crucial feature, and its stability and potential for epimerization are important considerations in its chemical transformations.
Recent studies have demonstrated that chiral benzylic carbamates can undergo stereospecific nickel-catalyzed cross-coupling reactions with arylboronic esters nih.gov. Remarkably, the stereochemical outcome of these reactions can be controlled by the choice of an achiral ligand. For instance, the use of a tricyclohexylphosphine ligand can lead to the product with retention of configuration, while an N-heterocyclic carbene (NHC) ligand can result in inversion of the stereocenter nih.gov. This indicates that the stereochemical integrity of the benzylic carbamate can be maintained and manipulated under specific reaction conditions.
The stereospecificity of these reactions suggests that the chiral center is stable under the reaction conditions and does not readily undergo epimerization. This is significant for the synthesis of enantioenriched products. The ability to control the stereochemistry (retention vs. inversion) from a single enantiomer of the starting material by simply changing the ligand provides a powerful tool for asymmetric synthesis nih.govacs.org.
Investigations into related systems have also focused on the configurational stability of lithiated secondary benzylic carbamates, which are key intermediates in certain stereospecific rearrangements. The stability of these intermediates is crucial for maintaining the stereochemical purity of the final products.
Table 3: Control of Stereochemistry in Ni-Catalyzed Cross-Coupling of Benzylic Carbamates
| Ligand | Stereochemical Outcome |
| Tricyclohexylphosphine (PCy3) | Retention |
| N-Heterocyclic Carbene (e.g., SIMes) | Inversion |
Synthesis of Structural Analogues and Mechanistic Probes
The synthesis of structural analogues of this compound can be achieved by modifying either the benzyl, the N-substituted ethylphenyl, or the carbamate portions of the molecule. These analogues are crucial for structure-activity relationship (SAR) studies and for probing reaction mechanisms. A common synthetic route to this class of compounds involves the reaction of a substituted benzylamine with a suitable chloroformate.
A study on the synthesis of various ethyl benzyl carbamates provides a foundational methodology that can be adapted for creating analogues of the target compound. scirp.org This typically involves the amino-dehalogenation of an ethyl chloroformate derivative with a substituted benzylamine in the presence of a base. scirp.org By varying the substituents on both the benzylamine and the chloroformate, a diverse library of analogues can be generated.
For instance, to probe the electronic effects on the reactivity of the molecule, analogues with electron-donating or electron-withdrawing groups on the phenyl ring of the N-(1-phenylethyl) moiety can be synthesized. Similarly, modifications to the benzyl group of the carbamate can provide insights into its role in potential reactions. The synthesis of isotopically labeled versions of this compound, for example with ¹³C or ¹⁴C in the carbonyl group of the carbamate, can be invaluable for mechanistic studies, allowing for the tracking of the labeled atom through a reaction pathway. unipi.it
Table 1: Examples of Potential Structural Analogues and their Synthetic Precursors
| Analogue Name | Precursor 1: Amine | Precursor 2: Chloroformate | Potential Application |
| Benzyl N-[1-(4-chlorophenyl)ethyl]carbamate | 1-(4-chlorophenyl)ethan-1-amine | Benzyl chloroformate | Probe for halogen electronic effects |
| Benzyl N-[1-(4-methoxyphenyl)ethyl]carbamate | 1-(4-methoxyphenyl)ethan-1-amine | Benzyl chloroformate | Probe for electron-donating group effects |
| 4-Nitrothis compound | 1-(4-bromophenyl)ethan-1-amine | 4-Nitrobenzyl chloroformate | Mechanistic probe for reactions at the benzylic position |
| Benzyl N-[1-(4-bromophenyl)ethyl-¹³C]carbamate | 1-(4-bromophenyl)ethan-1-amine | Benzyl [¹³C]chloroformate | Isotopic labeling for mechanistic studies |
This table presents hypothetical analogues based on established synthetic methodologies for similar compounds.
The characterization of these synthesized analogues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures. mdpi.com Computational modeling, including Density Functional Theory (DFT) calculations, can also be employed to predict their structural and electronic properties, providing a theoretical framework to complement experimental findings. scirp.org
Rearrangement Reactions and Mechanistic Hypotheses
While specific rearrangement reactions of this compound have not been extensively documented in the reviewed literature, the carbamate functionality is known to participate in several types of molecular rearrangements. Based on the structure of the target molecule, we can hypothesize potential rearrangement pathways, drawing parallels with known reactions of similar compounds.
One such relevant transformation is the Snieckus-Fries rearrangement , which is observed in aryl carbamates. nih.govcornell.edu This reaction typically involves the ortho-metalation of the aryl ring directed by the carbamate group, followed by an intramolecular migration of the carbamoyl group to the adjacent position on the ring. nih.govcornell.edu For this compound, a directed ortho-metalation on the 4-bromophenyl ring is unlikely due to the absence of an ortho-directing group directly attached to the ring. However, a variation of this rearrangement could be envisioned under specific conditions.
Hypothetical Mechanistic Pathway: Anionic N-to-C Rearrangement
A plausible, albeit hypothetical, rearrangement could be initiated by deprotonation of the N-H proton of the carbamate, followed by an intramolecular migration.
Step 1: Deprotonation: Treatment with a strong base could lead to the formation of a nitrogen anion (an amide).
Step 2: Intramolecular Nucleophilic Attack: The resulting amide could potentially act as an intramolecular nucleophile, attacking one of the aromatic rings. However, this is generally not a favored process.
Step 3: Alternative Rearrangements: More likely are rearrangements involving the benzylic portion of the carbamate under thermal or photochemical conditions, though specific examples for this substrate are not readily available.
Another possibility for rearrangement could be a Chapman-like rearrangement , although this is more commonly observed for N-aryl imidates. A related reaction, the Newman-Kwart rearrangement , involves the thermal migration of an aryl group from a heteroatom (like oxygen in a thiocarbamate) to another (sulfur). researchgate.net While not directly applicable to a standard carbamate, it highlights the potential for intramolecular aryl migrations in related systems under thermal conditions.
Mechanistic Probe Studies
To investigate these hypothetical rearrangements, the synthesis and reaction of specifically designed mechanistic probes would be essential. For example, introducing substituents on the benzyl ring could help elucidate the electronic demands of a potential rearrangement. Isotopic labeling studies, where a specific atom is replaced with its isotope (e.g., ¹³C at the carbonyl carbon), would be a powerful tool to trace the connectivity of atoms throughout the reaction and definitively establish the intramolecular nature of any observed rearrangement. nih.govias.ac.in
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Chiral Building Block in Asymmetric Synthetic Sequences
The primary significance of Benzyl (B1604629) N-[1-(4-bromophenyl)ethyl]carbamate in asymmetric synthesis lies in its nature as a chiral building block. When synthesized in an enantiomerically pure form, such as the (R)- or (S)-isomer, it provides a predefined stereocenter that can be incorporated into a larger target molecule. This is a fundamental strategy in modern organic synthesis for controlling the three-dimensional arrangement of atoms in the final product, which is often crucial for its biological activity or material properties.
The 1-(4-bromophenyl)ethylamino moiety is a key component in the synthesis of various chiral ligands and pharmacologically active compounds. The presence of the stereogenic center adjacent to the aromatic ring allows for the transfer of chirality to subsequent products. Chemical suppliers list enantiomerically specific related compounds, such as (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, highlighting the demand for these types of chiral synthons in the research community. google.comnih.govbldpharm.com The carbamate (B1207046) group effectively protects the amine during synthetic transformations, while the bromophenyl group offers a reactive handle for cross-coupling reactions, allowing for the construction of complex chiral molecules from this fundamental unit.
Utilization as a Versatile Protecting Group for Amines
The benzyl carbamate moiety, often abbreviated as Cbz or Z, is a well-established and robust protecting group for primary and secondary amines in multi-step organic synthesis. nih.gov In Benzyl N-[1-(4-bromophenyl)ethyl]carbamate, the Cbz group renders the nitrogen atom of the 1-(4-bromophenyl)ethylamine core significantly less nucleophilic, preventing it from participating in unwanted side reactions.
The Cbz group is valued for its stability across a wide range of reaction conditions, including both acidic and basic environments, making it compatible with many synthetic transformations. iucr.org The installation of this group typically involves the reaction of the parent amine with benzyl chloroformate under basic conditions.
One of the most significant advantages of the Cbz group is its susceptibility to removal under specific and mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). nih.gov This deprotection method is highly selective and generally does not affect other functional groups like esters, ketones, or even the bromine atom on the phenyl ring, ensuring the integrity of the rest of the molecule. This orthogonality is a critical feature in complex synthetic strategies. nih.gov
Table 1: Common Conditions for Cbz Group Manipulation
| Transformation | Reagents and Conditions | Primary Function |
|---|---|---|
| Protection | Benzyl chloroformate, Base (e.g., NaHCO₃, Et₃N) | To install the Cbz group onto the amine. |
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a key intermediate in the synthesis of more elaborate molecular structures. Its utility stems from the combination of the protected chiral amine and the reactive bromophenyl unit. This bifunctionality allows chemists to perform sequential or orthogonal reactions to build molecular complexity.
For instance, the bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, effectively allowing for the attachment of diverse molecular fragments to the aromatic core. Following such modifications, the Cbz group can be removed to reveal the primary amine, which can then undergo further reactions like acylation, alkylation, or reductive amination.
This strategic potential is exemplified by the use of similar carbamate-protected building blocks in the synthesis of biologically active compounds. For example, related structures like benzyl N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate are available as intermediates, showcasing how the core structure can be integrated into heterocyclic systems, which are common scaffolds in medicinal chemistry. sigmaaldrich.com The synthesis of novel benzene-based carbamates for potential use as cholinesterase inhibitors also highlights the role of such compounds as precursors to pharmacologically relevant molecules. bldpharm.com
Investigation in Polymer Chemistry for Novel Material Development
While direct polymerization of this compound is not widely documented, its structure contains functional groups that suggest its potential as a monomer or precursor in materials science research. The development of novel polymers often relies on monomers with specific functional handles, and this compound offers two distinct possibilities.
First, the aryl bromide is a classic functional group for participation in polycondensation reactions via cross-coupling. Monomers bearing aryl halides can be polymerized through reactions like the Suzuki or Heck polycondensation to create conjugated polymers, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.
Second, the carbamate linkage itself is the defining feature of polyurethanes. Although this compound is a mono-carbamate, related aryl carbamates can be converted into isocyanates through thermolysis. google.com These isocyanates are the direct precursors to polyurethanes and polyureas, two major classes of polymers with vast industrial applications. google.com Therefore, investigations could explore the conversion of this compound or its derivatives into polymer building blocks for creating novel polyurethanes or other functional polymers.
Development of Novel Analytical Standards and Reference Materials
In analytical chemistry, the availability of well-characterized, pure compounds is essential for method development, validation, and quality control. This compound, as a stable, crystalline solid with a defined molecular weight and structure, is suitable for use as an analytical standard or reference material.
Chemical suppliers provide this compound with specified purity levels, often 95% or higher, which is a prerequisite for its use in quantitative analysis. researchgate.net It can serve as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify its presence in reaction mixtures or complex samples. Furthermore, it can be used to calibrate instruments and establish retention times, aiding in the analysis of related compounds synthesized during drug discovery or materials development projects. Its distinct isotopic pattern due to the bromine atom also makes it a useful reference compound in mass spectrometry.
Table 2: Compound Properties for Analytical Reference
| Property | Value / Description |
|---|---|
| CAS Number | 1134592-36-8 (racemic) |
| Molecular Formula | C₁₆H₁₆BrNO₂ |
| Molecular Weight | 334.21 g/mol researchgate.net |
| Physical Form | Solid |
| Purity | Typically ≥95% researchgate.net |
Supramolecular Chemistry Investigations (e.g., Self-Assembly)
The molecular structure of this compound contains all the necessary components to participate in non-covalent interactions that drive supramolecular self-assembly. These interactions dictate how molecules recognize each other and organize into ordered, crystalline structures.
Key interactions include:
Hydrogen Bonding: The carbamate group features a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl C=O and ether oxygen). This allows for the formation of robust and directional hydrogen bonds, which often lead to the assembly of molecules into chains, tapes, or sheets. nih.govresearchgate.net
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. nih.gov This is a highly directional interaction where the electropositive region on the pole of the bromine atom (the σ-hole) interacts with a Lewis base, such as the carbonyl oxygen or even the π-system of a neighboring aromatic ring. Halogen bonding is an increasingly important tool in crystal engineering for designing specific solid-state architectures. nih.govunito.it
Studies on the crystal structures of similar molecules like benzyl carbamate have detailed how hydrogen bonding and C-H···π interactions dictate the formation of layered assemblies. nih.govresearchgate.net The presence of the bromine atom in this compound adds the potential for halogen bonding to further influence and control the resulting supramolecular architecture, making it an interesting candidate for studies in crystal engineering and self-assembly.
Advanced Analytical and Chromatographic Methodologies for Research Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) Method Development for Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and quantification of the stereoisomers of Benzyl (B1604629) N-[1-(4-bromophenyl)ethyl]carbamate. Due to the chiral center at the ethylamine moiety, the compound exists as a pair of enantiomers. The development of a robust HPLC method is essential for resolving these enantiomers, which is critical in pharmaceutical research where enantiomers can exhibit different pharmacological activities.
The most effective approach for this chiral separation is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica gel support, are particularly successful in resolving a wide range of racemic compounds, including carbamates. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are common choices for initial screening.
Method development involves screening various mobile phases, typically combinations of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol. The choice and concentration of the alcohol modifier significantly influence retention times and resolution. To enhance peak shape and resolution for carbamates, small amounts of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (DEA), may be added to the mobile phase.
Table 1: Illustrative HPLC Screening Conditions for Chiral Separation
| Parameter | Condition A | Condition B | Condition C |
| Column | Chiralpak® AD-H | Chiralcel® OD-H | Chiralpak® AS |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (85:15, v/v) | n-Hexane/Isopropanol/DEA (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Column Temp. | 25°C | 25°C | 30°C |
This table presents typical starting conditions for method development. Optimization is required to achieve baseline separation for Benzyl N-[1-(4-bromophenyl)ethyl]carbamate.
Gas Chromatography (GC) for Volatile By-Product Analysis
While the target compound, this compound, is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC is an invaluable tool for monitoring the presence of volatile by-products and unreacted starting materials from its synthesis. The synthesis typically involves the reaction of 1-(4-bromophenyl)ethylamine with a benzylating agent like benzyl chloroformate.
GC analysis, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can effectively quantify volatile impurities that could compromise the purity of the final product. Potential volatile species that can be monitored include residual solvents (e.g., dichloromethane, toluene (B28343), tetrahydrofuran), unreacted 1-(4-bromophenyl)ethylamine, and by-products such as benzyl alcohol, which may form from the decomposition of the benzylating agent.
Table 2: Potential Volatile By-Products and Starting Materials Monitored by GC
| Compound | Role | Boiling Point (°C) | Analytical Note |
| 1-(4-bromophenyl)ethylamine | Starting Material | ~235 | Can be monitored to assess reaction completion. |
| Benzyl alcohol | By-product | 205 | Potential impurity from hydrolysis of benzyl chloroformate. |
| Toluene | Solvent | 111 | Common reaction solvent. |
| Dichloromethane | Solvent | 40 | Common reaction or extraction solvent. |
Analysis would typically be performed on a non-polar capillary column (e.g., DB-5MS) with a temperature gradient program to resolve compounds with different boiling points.
Capillary Electrophoresis (CE) for Specialized Separations
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for certain analytical challenges, including chiral separations. In the context of this compound, CE can be particularly useful when only small sample volumes are available or when seeking orthogonal selectivity to HPLC.
For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field leads to their separation. For a compound like this compound, derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, could be effective due to their ability to form inclusion complexes and engage in hydrogen bonding and dipole-dipole interactions.
Table 3: Hypothetical Capillary Electrophoresis Method for Chiral Separation
| Parameter | Condition |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
This table outlines a potential starting point for developing a CE method. The type and concentration of the chiral selector and the pH of the BGE are critical parameters for optimization.
Quantitative NMR for Reaction Progress Monitoring and Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance without the need for a chemically identical calibration standard. It can be effectively used to monitor the progress of the synthesis of this compound and to determine the final yield with high precision.
The ¹H NMR spectrum of the compound has distinct signals that can be used for quantification. For instance, the benzylic protons (–CH₂–) of the benzyl group typically appear as a singlet around 5.1-5.2 ppm, and the methine proton (–CH–) on the ethyl group appears as a multiplet.
To monitor the reaction, a sample is taken from the reaction mixture, and an internal standard of known purity and concentration is added. By comparing the integral of a specific proton signal of the product with the integral of a known signal from the internal standard, the concentration of the product can be calculated. This allows for real-time tracking of product formation and reactant consumption.
Table 4: Key ¹H NMR Signals for qNMR Analysis
| Compound/Fragment | Monitored Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Product: this compound | Benzyl –CH₂– | 5.1-5.2 | Singlet |
| Reactant: 1-(4-bromophenyl)ethylamine | Ethyl –CH– | ~4.2 | Quartet |
| Internal Standard: e.g., Maleic Anhydride | Olefinic –CH=CH– | 7.1 | Singlet |
The choice of internal standard is critical; it must not react with any components in the mixture and must have a signal that is well-resolved from all other signals.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive qualitative and quantitative information. For the analysis of this compound and its related impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
LC-MS is ideal for the analysis of the main compound and any non-volatile impurities. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the molecular weight of the compound can be confirmed by observing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
GC-MS is the method of choice for the identification of volatile and semi-volatile impurities, as discussed in section 7.2. The gas chromatograph separates volatile by-products, and the mass spectrometer provides mass spectra for each separated peak. These spectra act as a chemical fingerprint and can be compared against spectral libraries (e.g., NIST, Wiley) for positive identification of unknown impurities.
Table 5: Application of Hyphenated Techniques in the Analysis of this compound
| Technique | Application | Target Analytes | Ionization Mode | Information Gained |
| LC-MS | Purity assay, identification of non-volatile impurities | Main product, synthesis intermediates, degradation products | ESI (+) | Molecular weight confirmation, impurity profiling, structural elucidation via fragmentation (MS/MS) |
| GC-MS | Analysis of volatile impurities | Residual solvents, unreacted starting materials, volatile by-products | Electron Ionization (EI) | Identification of volatile impurities, confirmation of trace contaminants |
Future Research Perspectives and Methodological Challenges
Development of More Sustainable and Green Synthetic Routes (e.g., CO2 Utilization)
The future synthesis of Benzyl (B1604629) N-[1-(4-bromophenyl)ethyl]carbamate is geared towards environmentally benign methodologies that minimize waste and avoid hazardous reagents. Traditional carbamate (B1207046) synthesis often involves toxic chemicals like phosgene (B1210022) or isocyanates. Modern research provides an attractive alternative by utilizing carbon dioxide (CO2), an abundant, non-toxic, and renewable C1 building block. acs.orgnih.gov
The direct fixation of CO2 with the corresponding amine (1-(4-bromophenyl)ethan-1-amine) and an alkylating agent (benzyl halide) presents a straightforward and sustainable approach. nih.gov Methodologies have been developed that allow for the synthesis of carbamates at room temperature and atmospheric pressure, significantly reducing the energy input and complexity of the process. acs.orgnih.gov Key areas for future research include the development of highly efficient and recyclable catalysts to facilitate this three-component reaction. For instance, deep eutectic solvents like choline chloride:zinc(II) chloride ([ChCl][ZnCl2]2) have shown proficiency in activating CO2 for carbamate formation under mild conditions. acs.org Another promising avenue is the use of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) which can promote the reaction without the need for metal catalysts. acs.orgnih.gov
| Parameter | Traditional Methods (e.g., Phosgene-based) | Green Methods (CO2-based) |
|---|---|---|
| Carbon Source | Phosgene, Chloroformates, Isocyanates | Carbon Dioxide (CO2) |
| Toxicity & Safety | Highly toxic and hazardous reagents | Non-toxic C1 source, safer process nih.gov |
| Reaction Conditions | Often requires harsh conditions | Mild conditions (e.g., room temp., atm. pressure) acs.orgnih.gov |
| Byproducts | Stoichiometric amounts of salt waste (e.g., HCl) | Minimal byproducts, often just water |
| Atom Economy | Lower | Higher, often 100% atom-economical researchgate.net |
Exploration of Novel Reactivity Patterns and Transformations
The structure of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate features several reactive sites that offer opportunities for novel chemical transformations. Future research will likely focus on leveraging these sites to build more complex molecular architectures.
Aryl Bromide Functionalization: The 4-bromophenyl group is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of substituents (aryl, alkyl, alkynyl groups) onto the phenyl ring, enabling the creation of a diverse library of analogues.
Carbamate Moiety Modification: The N-H bond of the carbamate can be further functionalized. For example, N-alkylation or N-arylation could be explored to introduce additional diversity. appchemical.com Furthermore, the carbamate group itself can participate in cyclization reactions or act as a directing group for C-H activation on adjacent aromatic rings.
Benzylic Position Reactivity: The benzylic C-H bonds of the protecting group are susceptible to oxidation or other functionalization, offering a pathway to modify or deprotect the carbamate under specific conditions.
Investigating the solvolysis and elimination reactions of this compound and its derivatives could also reveal interesting reactivity, such as the potential formation of reactive intermediates under certain conditions. arkat-usa.org The challenge is to achieve high chemoselectivity, allowing for the transformation of one part of the molecule while leaving the other functional groups intact.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis represents a significant methodological advancement for the production of carbamates, including this compound. beilstein-journals.orgbeilstein-journals.org Flow chemistry offers enhanced safety, particularly when dealing with potentially hazardous intermediates or exothermic reactions, improved heat and mass transfer, and superior scalability. beilstein-journals.org
A future telescoped flow process could involve the initial formation of an isocyanate intermediate via a Curtius rearrangement, which is then immediately trapped in-line by benzyl alcohol to form the desired carbamate product. beilstein-journals.orgbeilstein-journals.org This approach avoids the isolation of the potentially hazardous isocyanate. Furthermore, biocatalytic reactors can be integrated into the flow system for in-line purification. For instance, immobilized enzymes like CALB (Candida antarctica lipase (B570770) B) can be used to derivatize unreacted starting materials (e.g., excess benzyl alcohol) into easily separable species, simplifying downstream processing. beilstein-journals.orgbeilstein-journals.org
Automated synthesis platforms can be coupled with flow reactors to rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry) and build libraries of analogues based on the this compound scaffold. The main challenge is the development of robust, solid-supported reagents and catalysts that can withstand continuous operation without leaching or degradation.
| Feature | Benefit in Synthesis of this compound |
|---|---|
| Enhanced Safety | Controlled handling of exothermic reactions and containment of potentially hazardous intermediates like isocyanates. beilstein-journals.org |
| Scalability | Straightforward scaling of production by extending operation time or using larger reactors, avoiding batch-to-batch variability. beilstein-journals.org |
| Reaction Telescoping | Coupling multiple synthetic steps (e.g., Curtius rearrangement and trapping) into a single continuous process, reducing manual handling and purification steps. beilstein-journals.org |
| Precise Control | Superior control over parameters like temperature, pressure, and residence time, leading to higher yields and purities. beilstein-journals.org |
| Integration of Purification | Ability to incorporate in-line purification modules, such as solid-phase scavengers or biocatalytic reactors, for a streamlined workflow. beilstein-journals.org |
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational chemistry is a powerful tool for understanding and predicting the properties of molecules like this compound. researchgate.net Molecular modeling techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can be used to optimize molecular geometry, predict vibrational frequencies (IR spectra), and calculate electronic properties. scirp.orgscirp.org
Future research will focus on refining these models to achieve higher predictive accuracy. This involves comparing calculated data with experimental results from X-ray crystallography and spectroscopy to validate and improve the theoretical methods. scirp.org For example, different basis sets (e.g., 6-31+G(d), 6-311+G(d,p)) and functionals (e.g., B3LYP, PBEPBE) can be benchmarked to find the most accurate level of theory for this class of compounds. scirp.org
A significant challenge is accurately modeling the behavior of the molecule in solution, which requires sophisticated solvation models like the Polarizable Continuum Model (PCM). scirp.org Predicting intermolecular interactions, crystal packing, and reaction mechanisms with high fidelity remains a complex task. Enhanced computational models will accelerate research by allowing for the in-silico screening of potential analogues for desired properties and by providing deeper insight into reaction mechanisms, thereby guiding experimental work.
Design of Next-Generation Analogues for Specialized Chemical Probes and Catalysis
The this compound scaffold is a promising starting point for designing next-generation molecules with specialized functions. Carbamates are privileged structures in medicinal chemistry, known for a range of biological activities, including acting as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. arkat-usa.orgnih.gov
Future design strategies will involve systematic modifications of the core structure to develop:
Specialized Chemical Probes: By incorporating reporter groups such as fluorescent tags, biotin, or photo-crosslinkers, analogues can be designed to study biological systems. These probes could be used to identify protein targets, map active sites, or visualize biological processes.
Novel Catalysts: The structure can be modified to incorporate ligand functionalities capable of coordinating with transition metals. The chirality of the 1-(4-bromophenyl)ethyl moiety could be exploited in asymmetric catalysis.
Therapeutic Agents: Guided by computational docking studies and structure-activity relationship (SAR) analysis, new analogues can be synthesized to optimize potency and selectivity for specific biological targets. nih.gov For instance, modifying the substituents on either aromatic ring could fine-tune interactions with an enzyme's active site.
The primary challenge is to achieve a deep understanding of the structure-activity relationships to rationally design analogues with the desired properties, whether for probing biological systems or for catalytic applications.
Q & A
Q. What are the common synthetic routes for Benzyl N-[1-(4-bromophenyl)ethyl]carbamate, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution or coupling reactions between benzyl carbamate derivatives and brominated phenyl precursors. For example, benzyl carbamate reacts with 1-(4-bromophenyl)ethyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity is confirmed using HPLC (>95%) and structural validation via -NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., bromophenyl protons and carbamate linkage).
- Mass spectrometry : HRMS for molecular ion ([M+H]⁺ or [M+Na]⁺) matching the theoretical mass (e.g., ~334.21 g/mol).
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL .
- FT-IR : To identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. What are the primary biological activities reported for this compound?
Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and moderate anticancer effects (e.g., IC₅₀ = 25–50 µM in breast cancer cell lines). These activities are attributed to the bromophenyl group’s electron-withdrawing properties, enhancing membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory activities (e.g., AChE vs. BChE)?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
- Use standardized protocols (e.g., Ellman’s method with human recombinant enzymes).
- Perform dose-response curves (IC₅₀) with triplicate measurements.
- Compare with structurally similar analogs (e.g., ethyl or benzyl carbamates) to isolate substituent effects. For example, the bromophenyl derivative shows 2-fold higher BChE inhibition than non-halogenated analogs .
Q. What computational strategies predict binding modes and target interactions?
- Molecular docking : AutoDock Vina (with Lamarckian GA) to model ligand-receptor interactions. Use a grid box centered on the active site (e.g., AChE: 20 ų). Validate docking poses with MD simulations (e.g., 100 ns in GROMACS) .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
Q. How does crystallographic data inform SAR studies of carbamate derivatives?
SHELX-refined X-ray structures reveal:
- Hydrogen-bonding networks : Carbamate N-H donors interacting with active-site residues (e.g., Tyr337 in AChE).
- Torsion angles : Bromophenyl orientation affecting steric clashes. For example, a 45° dihedral angle optimizes binding in hydrophobic pockets .
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for stability studies?
- Degradation profiling : Incubate the compound in PBS (pH 7.4) at 37°C for 48h, monitoring via LC-MS. Hydrolysis of the carbamate group is a major degradation pathway.
- Light sensitivity : Store samples in amber vials under nitrogen to prevent photodegradation of the bromophenyl moiety .
Q. How to optimize synthetic yield for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
